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Compound of Interest

Compound Name: 2-Butoxyethyl oleate

Cat. No.: B089801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Butoxyethyl
oleate, a colorless liquid utilized across various industries, including cosmetics and
pharmaceuticals, for its properties as a solvent, emollient, and surfactant.[1] This document
focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR)
spectroscopy, presenting key data and detailed experimental protocols to aid in the
characterization and analysis of this compound.

Chemical Structure

2-Butoxyethyl oleate (CAS No. 109-39-7) is the ester formed from the reaction of oleic acid
and 2-butoxyethanol.[2] Its molecular formula is C24H4603, and its molecular weight is 382.62
g/mol .[1]

Structure:

Spectroscopic Data

While a comprehensive, publicly available dataset for 2-Butoxyethyl oleate is limited, the
following tables summarize the expected characteristic spectroscopic data based on the
analysis of its constituent functional groups and data from analogous ester compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy Data
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The FTIR spectrum of an ester like 2-Butoxyethyl oleate is characterized by strong absorption
bands related to the carbonyl and C-O stretching vibrations.[2]

Functional Group Wavenumber (cm—?) Description

Strong stretching vibration,
C=0 (Ester) ~1740 characteristic of the carbonyl

group in esters.[2]

C-O (Ester) ~1300-1000 Stretching vibrations.[2]

Stretching vibrations of the
C-H (Alkyl) ~2950-2850 _
long alkyl chain.[2]

Stretching vibration of the
=C-H (Olefinic) ~3005 hydrogens on the carbon-
carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds.[2]

The following table provides estimated chemical shifts (d) for the protons in 2-Butoxyethyl
oleate. These estimations are based on typical values for fatty acid esters and the known shifts
for the 2-butoxyethanol moiety.
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Estimated
Proton Assignment Chemical Shift Multiplicity Integration

(ppm)
a ~0.90 t 3H
b ~1.30 m 20H
C ~1.60 m 2H
d ~2.00 m 4H
e ~5.34 m 2H
f ~2.28 t 2H
g ~4.20 t 2H
h ~3.65 t 2H
i ~3.48 t 2H
j ~1.55 m 2H
k ~1.38 m 2H
I ~0.92 t 3H

Structure with Proton Assignments:

The estimated chemical shifts for the carbon atoms in 2-Butoxyethyl oleate are presented
below. In the 3C NMR spectra of related triesters, the ester carbonyl groups typically show
signals in the range of ~174-178 ppm.[2]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b089801?utm_src=pdf-body
https://www.benchchem.com/product/b089801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment Estimated Chemical Shift (ppm)
C=0 ~174

-CH=CH- ~130

-O-CH2-CH2-0- ~69

-C-O-CH2- ~64

-O-CH2-CH2-0O- ~63

-CH2- (Alkyl Chain) ~22-34

-CH3 (Oleate) ~14

-CH3 (Butoxy) ~14

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of 2-
Butoxyethyl oleate.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

This method is suitable for the analysis of liquid samples.
e Instrument Setup:

o Select the appropriate spectral range (e.g., 4000 to 400 cm~1 for most organic
compounds).[3]

o Set the desired resolution.
o Sample Preparation and Analysis:

o Ensure the ATR crystal is clean and free of contaminants by cleaning it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[4]

o Acquire a background spectrum of the clean, empty ATR crystal.
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o Place a small drop of 2-Butoxyethyl oleate directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.[4]

o Acquire the sample spectrum.

o Clean the ATR crystal thoroughly after the measurement.|[3]

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final absorbance spectrum.

o Identify and label the characteristic peaks corresponding to the functional groups of 2-
Butoxyethyl oleate.

NMR Spectroscopy Protocol

e Sample Preparation:

o For a 'H NMR spectrum, dissolve 5-25 mg of 2-Butoxyethyl oleate in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). For a 13C NMR spectrum, a
higher concentration of 50-100 mg may be required.

o The chosen solvent should not have signals that overlap with the analyte peaks.
o Transfer the solution to a clean, dry NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Data Acquisition:

o Acquire the *H NMR spectrum. A single pulse experiment is typically sufficient.
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o Acquire the 3C NMR spectrum. This will likely require a greater number of scans than the
1H spectrum due to the lower natural abundance of the 13C isotope.

» Data Processing:

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Calibrate the chemical shift scale using the residual solvent peak as an internal reference
(e.g., CHCIs at 7.26 ppm for *H NMR and CDClIs at 77.16 ppm for 33C NMR).

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons

for each peak.

o Assign the peaks in both the *H and 13C spectra to the corresponding atoms in the 2-

Butoxyethyl oleate molecule.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for 2-Butoxyethyl oleate.
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Workflow for Spectroscopic Analysis of 2-Butoxyethyl Oleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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